molecular formula C9H8ClNO3 B2878859 Methyl 6-chloro-5-formyl-2-methylpyridine-3-carboxylate CAS No. 2248325-10-0

Methyl 6-chloro-5-formyl-2-methylpyridine-3-carboxylate

Cat. No. B2878859
CAS RN: 2248325-10-0
M. Wt: 213.62
InChI Key: BNPWETVASNZBLQ-UHFFFAOYSA-N
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Description

Methyl 6-chloro-5-formyl-2-methylpyridine-3-carboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a pyridine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail. In

Mechanism of Action

The mechanism of action of Methyl 6-chloro-5-formyl-2-methylpyridine-3-carboxylate is not fully understood. However, studies have shown that it can interact with various enzymes and proteins, such as DNA topoisomerase II and tubulin. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl 6-chloro-5-formyl-2-methylpyridine-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells. It has also been shown to have antifungal activity and to inhibit the growth of various fungi.

Advantages and Limitations for Lab Experiments

Methyl 6-chloro-5-formyl-2-methylpyridine-3-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. It has also been shown to have potential applications in various scientific research fields. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of Methyl 6-chloro-5-formyl-2-methylpyridine-3-carboxylate. One direction is to further investigate its mechanism of action and to identify its molecular targets. Another direction is to explore its potential applications in the development of new pharmaceutical compounds. Additionally, future research could investigate the use of this compound as a fluorescent probe for the detection of metal ions.

Synthesis Methods

Methyl 6-chloro-5-formyl-2-methylpyridine-3-carboxylate can be synthesized using various methods. One of the most common methods is the reaction of 2-methyl-5-nitropyridine with ethyl chloroformate in the presence of a base. The resulting compound is then reduced using a palladium catalyst to obtain Methyl 6-chloro-5-formyl-2-methylpyridine-3-carboxylate.

Scientific Research Applications

Methyl 6-chloro-5-formyl-2-methylpyridine-3-carboxylate has potential applications in various scientific research fields. It has been used as a precursor for the synthesis of various pharmaceutical compounds, such as antifungal and anticancer agents. It has also been used as a ligand in coordination chemistry and as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

methyl 6-chloro-5-formyl-2-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c1-5-7(9(13)14-2)3-6(4-12)8(10)11-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPWETVASNZBLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)Cl)C=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-chloro-5-formyl-2-methylpyridine-3-carboxylate

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